2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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Overview
Description
2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a fluorophenyl and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide typically involves multiple steps:
Formation of N-(4-fluorophenyl)glycine: This can be achieved by reacting 4-fluoroaniline with chloroacetic acid under basic conditions.
Sulfonylation: The N-(4-fluorophenyl)glycine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine.
Amidation: Finally, the N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine is coupled with 2-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorophenyl and phenylsulfonyl groups can enhance binding affinity and specificity through various interactions, such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(phenylsulfonyl)glycine
- 2-aminobenzamide
Uniqueness
2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is unique due to the combination of functional groups it possesses, which can confer distinct chemical and biological properties. The presence of both fluorophenyl and phenylsulfonyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18FN3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]benzamide |
InChI |
InChI=1S/C21H18FN3O4S/c22-15-10-12-16(13-11-15)25(30(28,29)17-6-2-1-3-7-17)14-20(26)24-19-9-5-4-8-18(19)21(23)27/h1-13H,14H2,(H2,23,27)(H,24,26) |
InChI Key |
OEKGUDNSRXJBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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